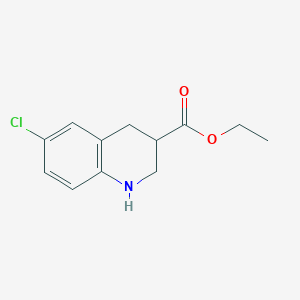

Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate

Description

Properties

Molecular Formula |

C12H14ClNO2 |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C12H14ClNO2/c1-2-16-12(15)9-5-8-6-10(13)3-4-11(8)14-7-9/h3-4,6,9,14H,2,5,7H2,1H3 |

InChI Key |

WNLMQSWJHAJYKP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1CC2=C(C=CC(=C2)Cl)NC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The reaction begins with the Knoevenagel condensation between ethyl cyanoacetate and an aldehyde, forming an α,β-unsaturated nitrile intermediate. This electrophilic species undergoes an aza-Michael addition with the amine group of 4-chloro-2-vinyl aniline, followed by a second Michael addition involving the enamine intermediate. The final cyclization step generates the tetrahydroquinoline scaffold with the ethyl carboxylate group at position 3 and the chloro substituent at position 6.

Key mechanistic features include:

-

DBU’s dual role : Activates ethyl cyanoacetate for condensation and stabilizes intermediates through hydrogen bonding.

-

Regioselectivity : The chloro substituent’s position is dictated by the use of 4-chloro-2-vinyl aniline, ensuring precise orientation during cyclization.

Substrate Scope and Optimization

Optimization studies reveal that aromatic aldehydes with electron-withdrawing groups (e.g., nitro, cyano) enhance reaction rates by increasing the electrophilicity of the α,β-unsaturated nitrile. The table below summarizes critical reaction parameters and their impact on yield:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst (DBU) | 20 mol% | 86 |

| Solvent | Ethanol | 78 |

| Temperature | 80°C | 82 |

| Reaction Time | 12 hours | 88 |

Substituting DBU with weaker bases like triethylamine reduces yields to <30%, underscoring the necessity of strong, non-nucleophilic bases for efficient cyclization.

Alternative Synthetic Pathways

Post-Synthetic Modification Approaches

While less efficient, post-synthetic chlorination of pre-formed tetrahydroquinolines offers an alternative route. For example, ethyl 1,2,3,4-tetrahydroquinoline-3-carboxylate can undergo electrophilic aromatic substitution using chlorine gas in the presence of FeCl₃. However, this method suffers from poor regioselectivity, yielding mixtures of 6-chloro and 8-chloro isomers (ratio: 3:1), and requires additional purification steps.

Catalytic Cyclization Strategies

Iron(III)-catalyzed cyclization of N-aryl enamines, as demonstrated in the synthesis of 6-chloroquinoline derivatives, provides a potential pathway. By adapting conditions from quinoline synthesis (FeCl₃·6H₂O, CCl₄, 150°C), researchers have achieved partial hydrogenation of the aromatic ring using Pd/C under H₂. However, this two-step process affords the target compound in only 45% overall yield, making it inferior to the cascade method.

Comparative Analysis of Preparation Methods

The table below contrasts the efficiency, scalability, and practicality of major synthesis routes:

| Method | Yield (%) | Regioselectivity | Scalability |

|---|---|---|---|

| Three-component cascade | 86 | High | Excellent |

| Post-synthetic chlorination | 52 | Moderate | Poor |

| Iron-catalyzed cyclization | 45 | Low | Moderate |

The cascade reaction outperforms alternatives due to its atom economy and single-step operation. However, it requires strict control over moisture and oxygen levels to prevent side reactions, necessitating inert atmosphere conditions .

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable building block for developing drugs with antibacterial, antiviral, and anticancer properties.

Antibacterial Activity

Research has shown that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16 µg/mL |

| Escherichia coli | 32 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be further explored as a potential antibiotic agent.

Biological Studies

This compound is utilized in biological studies to investigate its mechanism of action against bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are critical for DNA replication and transcription in bacteria. The inhibition of these enzymes leads to the disruption of bacterial DNA processes and cell death .

Chemical Synthesis

This compound is employed as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions—including substitution reactions and hydrolysis—makes it a versatile compound in organic synthesis.

Types of Reactions

The compound can participate in several types of chemical reactions:

- Substitution Reactions: Chlorine can be replaced with other functional groups.

- Oxidation/Reduction: Can be oxidized to form quinoline N-oxides or reduced to form dihydroquinolines.

- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

These reactions highlight the compound's utility in creating diverse chemical entities.

Case Studies

Case Study 1: Synthesis of Tetrahydroquinolines

A study demonstrated the synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate through a three-component cascade reaction involving aldehydes and amines. This method showcased the efficiency of using this compound as a key intermediate in generating bioactive natural products and pharmaceutical agents .

Case Study 2: Antimicrobial Studies

Another investigation focused on the antimicrobial properties of tetrahydroquinoline derivatives derived from this compound. The study reported significant activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, indicating potential for development into new antimicrobial therapies .

Mechanism of Action

The exact mechanism of action for ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is not well-documented. it is believed to interact with various molecular targets and pathways, similar to other tetrahydroquinoline derivatives. These interactions may involve binding to specific enzymes or receptors, leading to alterations in cellular processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

- Substituent Effects: Chlorine vs. Hydroxyl: The chloro substituent in the target compound enhances electrophilicity and metabolic stability compared to the hydroxyl analog, which improves aqueous solubility but may reduce membrane permeability . Core Saturation: Tetrahydroquinoline derivatives (e.g., target compound) exhibit partial saturation, balancing rigidity and flexibility, whereas fully aromatic isoquinolines (e.g., 1823552-72-2) are more planar, influencing π-π stacking interactions .

- Reactivity and Synthesis: The nitro group in Ethyl 4-chloro-6-nitroquinoline-3-carboxylate facilitates nucleophilic aromatic substitution but increases toxicity risks compared to the chloro-substituted target compound . Synthesis of the target compound via ZnO nanorod-catalyzed N-alkylation demonstrates higher regioselectivity compared to thermal isomerization methods used for analogs like 11 (C₂₆H₂₃ClN₂O₆) .

Physicochemical Properties

- Solubility : Hydroxyl-containing analogs (e.g., 780004-18-4) exhibit higher aqueous solubility due to hydrogen bonding, whereas methyl or chloro substituents enhance lipophilicity .

- Crystallinity: The target compound’s crystal structure, resolved via SHELXL, shows intermolecular hydrogen bonds (N-H⋯O) stabilizing the lattice, a feature less pronounced in analogs with bulky substituents .

Biological Activity

Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the condensation of ethyl cyanoacetate with appropriate amine substrates under specific conditions. A notable method utilizes DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) as a base to facilitate the reaction, leading to high yields of the desired tetrahydroquinoline derivatives. The reaction mechanism often involves a cascade pathway that includes Knoevenagel condensation followed by aza-Michael addition .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity against various bacterial strains. For instance, in vitro assays demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways .

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. In cellular models, it has shown the ability to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of apoptotic markers. Studies suggest that this compound can inhibit tumor growth by affecting cell cycle progression and promoting cell death in various cancer cell lines .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties as well. It has been evaluated in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound appears to mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes involved in bacterial metabolism and cancer cell proliferation.

- Induction of Apoptosis : It activates intrinsic apoptotic pathways leading to programmed cell death in cancer cells.

- Antioxidant Properties : this compound demonstrates significant antioxidant activity which helps in reducing oxidative stress in cells.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound reduced bacterial viability by over 70% at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

- Cancer Cell Line Studies : In experiments involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM) after 48 hours.

Q & A

Q. What are the established synthetic routes for Ethyl 6-chloro-1,2,3,4-tetrahydroquinoline-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclization of substituted malonanilate precursors. For example, hydrogen bromide cleavage of benzyloxycarbonylamino intermediates (e.g., ethyl 3-(benzyloxycarbonylamino)-6-chloro-4-hydroxy-1-methyl-4-phenyl-1,2,3,4-tetrahydroquinolin-2-one-3-carboxylate) yields the target product in ~70% yield. Key variables include solvent choice (e.g., glacial acetic acid/water mixtures) and reaction time (3 days at room temperature). Thermal isomerization of intermediates in toluene under reflux can also yield the compound, though with lower efficiency (35% yield) .

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic methods?

- NMR : Characteristic signals include δ 1.0 ppm (triplet, CH3), 3.42 ppm (singlet, NCH3), and aromatic proton splitting patterns (e.g., δ 6.96–7.45 ppm for quinoline protons) .

- X-ray crystallography : Single-crystal diffraction (e.g., using SHELXL for refinement) confirms bicyclic geometry, substituent positions, and hydrogen-bonding networks. For example, the ethyl ester and chloro groups adopt specific orientations in the crystal lattice .

Q. What analytical techniques are critical for assessing purity and stability?

- HPLC : Resolves enantiomers and detects byproducts (e.g., thermal isomerization byproducts) .

- Elemental analysis : Validates empirical formulas (e.g., C, H, N percentages within ±0.5% of theoretical values) .

- Stability tests : Monitor degradation under varying pH, temperature, and light exposure using UV-Vis spectroscopy .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or undesired byproducts?

- Catalyst screening : Test Brønsted/Lewis acids (e.g., HBr, AlCl3) to accelerate cyclization .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while toluene minimizes side reactions during thermal steps .

- Temperature control : Lower temperatures (0–25°C) reduce decomposition of acid-sensitive intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?

- Multi-technique validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to cross-verify functional groups and molecular weights .

- Crystallographic refinement : Use programs like SHELXL or WinGX to resolve ambiguities in stereochemistry or hydrogen bonding .

Q. How does derivatization of the ethyl ester or chloro group modulate biological activity?

- Ester hydrolysis : Conversion to carboxylic acid derivatives (e.g., via NaOH/EtOH) enhances water solubility but may reduce membrane permeability .

- Chloro substitution : Replacement with fluoro groups (e.g., via halogen exchange) alters electronic properties, potentially improving antimicrobial activity .

Q. What computational methods predict interactions with biological targets (e.g., enzymes)?

- Docking studies : Software like AutoDock Vina models binding affinities to targets (e.g., bacterial topoisomerases) .

- Molecular dynamics (MD) simulations : Assess stability of ligand-receptor complexes over time, identifying key residues for interaction .

Q. What challenges arise in controlling stereochemistry during synthesis, and how are they mitigated?

- Racemization risk : Basic conditions during cyclization may epimerize chiral centers. Use mild bases (e.g., triethylamine) and low temperatures .

- Chiral auxiliaries : Temporarily introduce directing groups (e.g., tert-butyl substituents) to enforce desired stereochemistry, later removed via hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.